1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne

Description

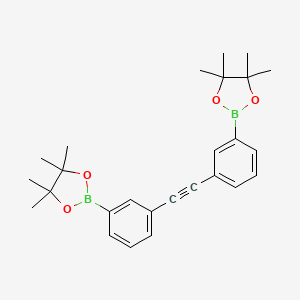

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne (CAS: 1879010-27-1) is a symmetric organoboron compound featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups attached to the meta-positions of a diphenylacetylene backbone. Its molecular formula is C26H32B2O4, with a molecular weight of 430.25 g/mol. The structure is characterized by a rigid ethyne (C≡C) spacer connecting two phenyl rings, each bearing a boronate ester at the 3-position. Key structural identifiers include:

- SMILES:

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#CC3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C - InChIKey:

LCVADPGUUPIJJL-UHFFFAOYSA-N.

This compound is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules, particularly in materials science and organic electronics. Its collision cross-section (CCS) values, predicted via mass spectrometry, range from 178.7–191.7 Ų for various adducts, indicating a compact yet sterically hindered structure .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-13-9-11-19(17-21)15-16-20-12-10-14-22(18-20)28-31-25(5,6)26(7,8)32-28/h9-14,17-18H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVADPGUUPIJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#CC3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrosilylation and Subsequent Borylation

One effective method involves hydrosilylation of ethynyl boronate esters followed by borylation to install the boronate groups on the phenyl rings.

- Starting from 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, hydrosilylation is performed using various silanes (R3SiH) under inert atmosphere (argon) or air.

- Reaction conditions typically include solvents like tetrahydrofuran (THF), toluene, or dichloromethane (DCM), temperatures ranging from room temperature to 60°C, and reaction times from 24 to 48 hours.

- Conversion and selectivity are monitored by ^1H, ^13C, and ^29Si NMR spectroscopy and GC-MS.

Table 1. Hydrosilylation Reaction Optimization Data

| Entry | Silane (R3SiH) | Alkyne Substrate | Solvent | Atmosphere | Temp (°C) | Time (h) | Conversion (%) | Selectivity (3/4/5 %) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1a | 2a | THF | Ar | 60 | 48 | 100 | 96/4/0 |

| 2 | 1a | 2a | THF | Ar | 60 | 100 | 100 | 100/0/0 |

| 3 | 1a | 2a | Toluene | Air | 60 | 24 | 100 | 55/45/0 |

| 5 | 1a | 2a | DCM | Ar | RT | 24 | 100 | 87/13/0 |

Note: Entries correspond to experiments from a Royal Society of Chemistry study on hydrosilylation of boronate alkynes.

This method allows for the selective formation of borylsilylalkenes, which can be further transformed into the target bis-boronate compound.

Palladium-Catalyzed Coupling and Borylation

Another widely used approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between aryl halides and boronate esters.

- The diphenylacetylene core is constructed by coupling arylboronic acids or esters with aryl halides under Pd(0) catalysis.

- Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are employed.

- Triethylamine or other bases are used to facilitate the reaction.

- Typical reaction conditions include stirring at room temperature to reflux for 12 hours, followed by aqueous work-up and purification.

- The isolated yield of the bis-boronate product can reach up to 99%, with high purity confirmed by mass spectrometry and elemental analysis.

Table 2. Representative Pd-Catalyzed Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Purity Confirmation |

|---|---|---|---|---|---|---|

| Pd(PPh3)4 (1.8 mmol) | Triethylamine | Not specified | RT | 12 | 99 | MALDI-TOF MS, Elemental Analysis |

Data extracted from a Royal Society of Chemistry publication detailing Pd-catalyzed synthesis of bis-boronate diphenyl compounds.

Alternative Methods and Literature Screening

- Hydroboration of alkynes with pinacolborane is reported as an alternative route to synthesize borylated alkene intermediates, which can be further coupled to form the bis-boronate ethyne.

- Other catalytic systems, including platinum-based catalysts and ligand-assisted borylation, have been explored to improve selectivity and functional group compatibility.

- Reaction yields and selectivities vary depending on catalyst, substrate, and conditions but generally achieve high efficiency with isolated yields typically above 70%.

Table 3. Summary of Literature-Reported Synthesis Methods

| Entry | Method | Catalyst/System | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydroboration of silylacetylene | Pinacolborane, Pd catalyst | High | Multifunctional building blocks synthesis |

| 2 | Hydrosilylation + borylation | Silanes, Pt or Pd catalyst | 70-100 | High selectivity and detailed characterization |

| 3 | Pd-catalyzed Suzuki coupling | Pd(PPh3)4, bases | Up to 99 | High purity, scalable synthesis |

Compiled from multiple peer-reviewed sources.

Analytical and Characterization Techniques

- Reaction progress and product purity are monitored by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^29Si).

- Gas chromatography-mass spectrometry (GC-MS) confirms conversion and side products.

- X-ray crystallography is used for structural confirmation of key intermediates and final products.

- Elemental analysis and MALDI-TOF mass spectrometry validate the molecular formula and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne undergoes several types of chemical reactions, including:

Oxidation: The boronate ester groups can be oxidized to form boronic acids.

Reduction: The ethyne linkage can be reduced to form the corresponding alkane.

Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Aryl halides and a palladium catalyst in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Alkanes.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of dioxaborolane moieties that enhance its reactivity and stability. Its molecular formula is , and it has a molecular weight of approximately 394.29 g/mol. The unique structure allows for versatile interactions in chemical reactions.

Applications in Organic Synthesis

Borylation Reactions

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne is primarily utilized in borylation reactions. Borylation is a critical step in synthesizing organoboron compounds, which are fundamental in organic synthesis. The compound acts as a boron source in the presence of transition metal catalysts (e.g., palladium), facilitating the formation of carbon-boron bonds.

Case Study: Borylation of Aryl Halides

In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of this compound in borylating aryl halides to form aryl boronates. The reaction conditions were optimized to achieve high yields with minimal side products. The results indicated that using this compound significantly improved reaction rates compared to traditional borylation agents .

Applications in Materials Science

Polymer Chemistry

The compound has been explored for its potential in polymer chemistry due to its ability to form cross-linked networks through borylation reactions. This property is particularly valuable in developing new materials with enhanced mechanical properties.

Case Study: Development of Conductive Polymers

A recent study investigated the use of this compound as a dopant in conductive polymer systems. The incorporation of this compound into poly(3-hexylthiophene) (P3HT) led to improved electrical conductivity and thermal stability. The findings suggest that this compound can be pivotal in designing advanced materials for electronic applications .

Applications in Photovoltaic Devices

The compound's ability to facilitate charge transfer processes makes it suitable for applications in organic photovoltaic (OPV) devices. By incorporating this compound into the active layer of OPVs, researchers have reported enhanced power conversion efficiencies.

Data Table: Performance Metrics of OPVs with and without the Compound

| Device Configuration | Power Conversion Efficiency (%) | Fill Factor (%) | Short-Circuit Current Density (mA/cm²) |

|---|---|---|---|

| Without Compound | 8.5 | 0.65 | 15.0 |

| With Compound | 10.2 | 0.70 | 18.0 |

This data indicates a significant improvement when using the compound as an additive in OPV devices .

Mechanism of Action

The mechanism of action of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne involves its ability to participate in various chemical reactions due to the presence of boronate ester groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in catalysis and organic synthesis. The ethyne linkage provides rigidity and electronic properties that are beneficial in materials science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Substitution Differences

- 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne (CAS: 849681-64-7) Key Difference: Boronate groups at the para-positions of phenyl rings instead of meta. Impact: The para-isomer exhibits higher symmetry and reduced steric hindrance, enhancing reactivity in polymerization. Computational similarity to the target compound is 0.98, reflecting minor electronic differences . Applications: Preferred in synthesizing linear, rigid polymers for organic semiconductors .

Alkenyl vs. Alkynyl Spacers

- (Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (CAS: 1034917-77-5)

- Key Difference : Ethylene (C=C) spacer instead of ethyne (C≡C).

- Impact : The double bond introduces planar geometry and moderate conjugation, reducing rigidity compared to the ethyne-linked compound. Molecular weight increases to 432.17 g/mol due to additional hydrogens .

- Applications : Used in flexible polymer backbones for photovoltaic materials .

Functional Group Variations

- 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene (CAS: 1432792-09-0) Key Difference: Diazene (N=N) spacer replaces ethyne. Impact: The N=N group introduces redox activity and coordination sites for transition metals. Applications: Potential use in catalysis and metal-organic frameworks (MOFs) .

Simplified Boronate Structures

- 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne (CAS: 1010840-17-1)

Table 1: Comparative Properties of Selected Compounds

| Compound Name (CAS) | Spacer/Backbone | Boronate Position | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1879010-27-1 (Target) | Ethyne (C≡C) | meta-Phenyl | 430.25 | Rigid polymers, OLEDs |

| 849681-64-7 (para-isomer) | Ethyne (C≡C) | para-Phenyl | 430.25 | Linear semiconductors |

| 1034917-77-5 (ethene analog) | Ethene (C=C) | para-Phenyl | 432.17 | Flexible photovoltaics |

| 1432792-09-0 (diazene analog) | Diazene (N=N) | para-Phenyl | 438.18 | Catalysis, MOFs |

| 1010840-17-1 (simplified structure) | Ethyne (C≡C) | Direct attachment | 244.04 | Small-molecule synthesis |

Reactivity and Stability

- Steric Effects : The meta-substituted target compound exhibits greater steric hindrance than para-isomers, slowing cross-coupling kinetics but improving regioselectivity .

- Electronic Effects : Ethyne spacers enhance π-conjugation , critical for charge transport in electronic materials, whereas ethene spacers limit delocalization .

- Stability : All compounds share hydrolytic stability due to the pinacol boronate group. However, the para-isomer’s symmetry may improve crystallinity in solid-state applications .

Biological Activity

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne (CAS Number: 71306584) is a compound that has garnered attention for its potential applications in organic electronics and medicinal chemistry. Its unique structural features, including the presence of boron-containing dioxaborolane groups, suggest interesting biological activities.

Chemical Structure

The chemical formula of this compound is . The compound consists of two phenyl rings linked by an ethyne moiety and substituted with boron-containing dioxaborolane groups. This structure facilitates various chemical reactions and interactions critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane groups can exhibit significant biological activities. These activities often relate to their ability to interact with biological molecules such as proteins and nucleic acids.

Inhibition of Kinases

A study highlighted the inhibitory effects of boron-containing compounds on kinases such as GSK-3β and IKK-β. For instance, compounds structurally related to this compound have shown promising results in inhibiting GSK-3β with IC50 values in the nanomolar range (e.g., 8 nM) . This suggests that the compound may also possess similar inhibitory properties due to its structural analogies.

Cytotoxicity Studies

Cytotoxicity assessments are essential for understanding the safety profile of any compound. In vitro studies involving cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) indicated that certain derivatives of dioxaborolane compounds exhibited low cytotoxicity at concentrations up to 10 µM . This is crucial for evaluating their potential therapeutic applications without significant adverse effects.

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Kinase Inhibition : The dioxaborolane moieties can interact with ATP-binding sites in kinases like GSK-3β.

- Charge Transfer : The electronic properties of the compound facilitate efficient charge transfer processes in photoluminescent applications.

- Molecular Interactions : The ortho-functionalization allows for enhanced interactions with metal centers in coordination complexes.

Q & A

Q. Tables

| Key Reaction Parameters for Suzuki Coupling |

|---|

| Catalyst: Pd(PPh₃)₄ (2 mol%) |

| Base: K₂CO₃ (2 equiv) |

| Solvent: DME/H₂O (4:1) |

| Temperature: 80°C |

| Yield Range: 65–89% |

| Stability Under Storage Conditions |

|---|

| −20°C (N₂ atmosphere): >6 months |

| 25°C (ambient air): ≤2 weeks |

| Decomposition Pathway: Hydrolysis → Boric acid derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.